molecular formula C10H8BrClO6S B14296548 3-Bromo-5-(chlorosulfonyl)-1,2-phenylene diacetate CAS No. 119735-46-5

3-Bromo-5-(chlorosulfonyl)-1,2-phenylene diacetate

Cat. No.: B14296548
CAS No.: 119735-46-5
M. Wt: 371.59 g/mol
InChI Key: KXHJSKIXYCFMLN-UHFFFAOYSA-N
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Description

3-Bromo-5-(chlorosulfonyl)-1,2-phenylene diacetate is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of bromine, chlorosulfonyl, and diacetate groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(chlorosulfonyl)-1,2-phenylene diacetate typically involves multiple steps. One common method starts with the bromination of a suitable benzene derivative to introduce the bromine atom. This is followed by the introduction of the chlorosulfonyl group through a sulfonation reaction. Finally, the diacetate groups are introduced via acetylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(chlorosulfonyl)-1,2-phenylene diacetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of specific functional groups, altering the compound’s structure.

    Substitution: The bromine and chlorosulfonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or various organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce simpler aromatic compounds.

Scientific Research Applications

3-Bromo-5-(chlorosulfonyl)-1,2-phenylene diacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme interactions and protein modifications.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Bromo-5-(chlorosulfonyl)-1,2-phenylene diacetate exerts its effects involves interactions with various molecular targets. The bromine and chlorosulfonyl groups can participate in electrophilic and nucleophilic reactions, respectively, leading to the formation of new chemical bonds. These interactions can affect the compound’s reactivity and stability, influencing its behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-iodobenzoic acid: Similar in structure but contains an iodine atom instead of a chlorosulfonyl group.

    3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of diacetate groups.

Uniqueness

3-Bromo-5-(chlorosulfonyl)-1,2-phenylene diacetate is unique due to the combination of bromine, chlorosulfonyl, and diacetate groups. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

119735-46-5

Molecular Formula

C10H8BrClO6S

Molecular Weight

371.59 g/mol

IUPAC Name

(2-acetyloxy-3-bromo-5-chlorosulfonylphenyl) acetate

InChI

InChI=1S/C10H8BrClO6S/c1-5(13)17-9-4-7(19(12,15)16)3-8(11)10(9)18-6(2)14/h3-4H,1-2H3

InChI Key

KXHJSKIXYCFMLN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C(=CC(=C1)S(=O)(=O)Cl)Br)OC(=O)C

Origin of Product

United States

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